1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step often involves the formation of the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyridine ring yields piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the design of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyridine and thiophene rings may play a role in binding to these targets, while the urea linkage could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14-4-1-7-19(14)12-9-11(5-6-16-12)10-17-15(21)18-13-3-2-8-22-13/h2-3,5-6,8-9H,1,4,7,10H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZLMYTIGDOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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